molecular formula C8H12F2O B6226796 4,4-difluorocycloheptane-1-carbaldehyde CAS No. 2680534-36-3

4,4-difluorocycloheptane-1-carbaldehyde

Cat. No.: B6226796
CAS No.: 2680534-36-3
M. Wt: 162.2
InChI Key:
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Description

4,4-difluorocycloheptane-1-carbaldehyde is a chemical compound with the molecular formula C8H10F2O. It is a cyclic aldehyde consisting of a cycloheptane ring with two fluorine atoms and a carbonyl group attached to it. This compound is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluorocycloheptane-1-carbaldehyde typically involves the fluorination of cycloheptane derivatives followed by the introduction of the aldehyde group. One common method includes the use of fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride) to introduce the fluorine atoms into the cycloheptane ring. The aldehyde group can then be introduced through oxidation reactions using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes followed by controlled oxidation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-difluorocycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 4,4-difluorocycloheptane-1-carboxylic acid

    Reduction: 4,4-difluorocycloheptane-1-methanol

    Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used

Scientific Research Applications

4,4-difluorocycloheptane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-difluorocycloheptane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The presence of the fluorine atoms and the aldehyde group allows it to participate in specific chemical reactions and interactions with enzymes, receptors, and other biomolecules. These interactions can lead to changes in the activity of the target molecules and influence biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-difluorocyclohexanone
  • 4-fluorocyclohexane-1-carbaldehyde
  • 4-(trifluoromethyl)cyclohexanone

Uniqueness

4,4-difluorocycloheptane-1-carbaldehyde is unique due to its specific ring size and the presence of two fluorine atoms at the 4-position. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds with different ring sizes or fluorine substitution patterns.

Properties

CAS No.

2680534-36-3

Molecular Formula

C8H12F2O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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